molecular formula C27H22N4O3S B11039778 4,4,6,8-Tetramethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

4,4,6,8-Tetramethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Cat. No.: B11039778
M. Wt: 482.6 g/mol
InChI Key: GPHLFRXBSBQVGR-UHFFFAOYSA-N
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Description

4,4,6,8-Tetramethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chromenyl, thiazolyl, and hydrazono moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 4,4,6,8-Tetramethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromenyl-thiazolyl intermediate: This step involves the reaction of 2-oxo-2H-chromene with a thiazole derivative under specific conditions to form the chromenyl-thiazolyl intermediate.

    Hydrazone formation: The intermediate is then reacted with hydrazine or a hydrazine derivative to form the hydrazono group.

    Cyclization and methylation: The final step involves cyclization and methylation reactions to form the pyrroloquinolinone core structure with the desired substitution pattern.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4,4,6,8-Tetramethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4,6,8-Tetramethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,4,6,8-Tetramethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal transduction pathways: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

    DNA intercalation: It can intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression.

Comparison with Similar Compounds

4,4,6,8-Tetramethyl-1-{[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]hydrazono}-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar core structures but differ in their substitution patterns, leading to variations in their chemical and biological properties.

    Chromenyl-thiazolyl compounds: These compounds share the chromenyl-thiazolyl moiety but differ in other structural features, affecting their reactivity and applications.

    Hydrazono-pyrroloquinolinone compounds: These compounds have the hydrazono-pyrroloquinolinone core but differ in their functional groups, leading to differences in their chemical behavior and biological activity.

Properties

Molecular Formula

C27H22N4O3S

Molecular Weight

482.6 g/mol

IUPAC Name

3-[2-[(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)diazenyl]-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C27H22N4O3S/c1-14-9-17-15(2)12-27(3,4)31-23(17)19(10-14)22(24(31)32)29-30-26-28-20(13-35-26)18-11-16-7-5-6-8-21(16)34-25(18)33/h5-13,32H,1-4H3

InChI Key

GPHLFRXBSBQVGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O)O)(C)C)C

Origin of Product

United States

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